Sorbitol methacrylate
Overview
Description
Sorbitol methacrylate is a chemical compound derived from sorbitol and methacrylic acid. It is a type of methacrylate ester that incorporates the polyol sorbitol, which is commonly found in nature and used in various industrial applications. This compound is known for its potential use in polymer synthesis and as a monomer in the production of various polymeric materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sorbitol methacrylate can be synthesized through enzymatic esterification reactions. One common method involves the use of immobilized enzymes, such as Novozym 435, in organic solvents like t-butanol. The reaction typically involves sorbitol and methacrylic acid or its derivatives (e.g., ethyl methacrylate, methyl methacrylate, or vinyl methacrylate) as acyl donors. The reaction conditions include a molar ratio of sorbitol to methacrylate, enzyme concentration, and reaction time. For instance, using methyl methacrylate as the acyl donor, a conversion yield of approximately 78% can be achieved at 50 g/L of sorbitol, 7% (w/v) enzyme content, and a 1:5 molar ratio, with a reaction time of 36 hours .
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes but on a larger scale. The optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for maximizing yield and efficiency. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance production rates and scalability.
Chemical Reactions Analysis
Types of Reactions
Sorbitol methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical polymerization, often initiated by compounds like azobisisobutyronitrile (AIBN).
Esterification: It can participate in esterification reactions with other alcohols or acids.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield sorbitol and methacrylic acid.
Common Reagents and Conditions
Polymerization: Initiators like AIBN, solvents like 1,4-dioxane, and temperatures around 60-80°C.
Esterification: Catalysts like Novozym 435, solvents like t-butanol, and temperatures around 50°C.
Hydrolysis: Acidic or basic conditions, with reagents like hydrochloric acid or sodium hydroxide.
Major Products
Polymerization: Poly(this compound) and copolymers with other methacrylates.
Esterification: Various esters depending on the alcohol or acid used.
Hydrolysis: Sorbitol and methacrylic acid.
Scientific Research Applications
Sorbitol methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Investigated for its potential in creating biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Explored for use in developing hydrogels and other materials for wound dressings and contact lenses.
Industry: Utilized in the production of adhesives, coatings, and other polymeric materials with specific properties.
Mechanism of Action
The mechanism of action of sorbitol methacrylate primarily involves its ability to polymerize and form cross-linked networks. The methacrylate group undergoes free radical polymerization, leading to the formation of polymer chains. These polymers can interact with various molecular targets and pathways, depending on their specific applications. For instance, in biomedical applications, the polymers may interact with cellular components to promote tissue regeneration or deliver therapeutic agents.
Comparison with Similar Compounds
Sorbitol methacrylate can be compared with other methacrylate esters, such as:
Methyl methacrylate: Known for its use in acrylic glass (Plexiglas) production.
Ethyl methacrylate: Used in coatings and adhesives.
Vinyl methacrylate: Utilized in the synthesis of various copolymers.
Uniqueness
This compound is unique due to its incorporation of sorbitol, a naturally occurring polyol. This gives it distinct properties, such as enhanced biocompatibility and potential for use in bio-based materials. Its ability to form hydrogels and other biocompatible polymers makes it particularly valuable in medical and biological applications.
Similar Compounds
Isosorbide dimethacrylate: Another bio-based methacrylate used as a cross-linker in polymer synthesis.
Guaiacol methacrylate: Derived from lignin, used in bio-based polymer production.
Eugenol methacrylate: Also derived from lignin, used in creating thermosets and other polymeric materials.
Properties
IUPAC Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methylprop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6.C4H6O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-3(2)4(5)6/h3-12H,1-2H2;1H2,2H3,(H,5,6)/t3-,4+,5-,6-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJBIWJQZNMPIB-VFQQELCFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.C(C(C(C(C(CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.